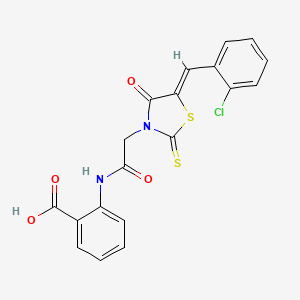
(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C19H13ClN2O4S2 and its molecular weight is 432.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, a thiazolidinone derivative, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Synthesis
The compound is synthesized through the Knoevenagel condensation reaction involving 3-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)-butanoic acid and (Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in the presence of sodium acetate under reflux conditions. The resulting product is characterized by its thiazolidinone core, which is essential for its biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structures showed IC50 values ranging from 5.85 µM to 4.53 µM against HCT116 cancer cells, outperforming standard treatments like 5-Fluorouracil .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Les-3331 | MCF-7 | 22.54 | |
| Les-3331 | MDA-MB-231 | 5.08 | |
| Les-3331 | HCT116 | 4.53 | |
| Les-3331 | AGS | <10 |
The mechanism of action involves apoptosis induction and modulation of mitochondrial membrane potential, as evidenced by flow cytometry analyses. The compound also influences caspase activity, which is crucial for programmed cell death .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidinone derivatives has been evaluated against various bacterial strains. The minimal inhibitory concentration (MIC) values for some derivatives indicate potent antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Les-3331 | Staphylococcus aureus | 1.27 | |
| Les-3331 | Escherichia coli | 2.54 | |
| Les-3331 | Pseudomonas aeruginosa | 2.65 |
Case Study 1: Anticancer Mechanism
In a detailed study on the anticancer effects of Les-3331, researchers observed a significant increase in apoptosis markers in MCF-7 cells treated with the compound. The study utilized ELISA to quantify levels of caspases and other apoptotic indicators, confirming the compound's role in triggering cell death pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related thiazolidinones revealed that compounds with similar structural motifs displayed MIC values comparable to established antibiotics, indicating their potential as therapeutic agents against resistant bacterial strains .
属性
IUPAC Name |
2-[[2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O4S2/c20-13-7-3-1-5-11(13)9-15-17(24)22(19(27)28-15)10-16(23)21-14-8-4-2-6-12(14)18(25)26/h1-9H,10H2,(H,21,23)(H,25,26)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNVBJJFICRTIF-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














